molecular formula C16H22N4O5 B226835 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide

1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide

Katalognummer: B226835
Molekulargewicht: 350.37 g/mol
InChI-Schlüssel: ZOSZVHVALZVELM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine

Vorbereitungsmethoden

The synthesis of 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-5-nitroaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then reacted with a piperidine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the piperidine ring. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-[3-(2-Methoxy-5-nitroanilino)-3-oxopropyl]-4-piperidinecarboxamide can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C16H22N4O5

Molekulargewicht

350.37 g/mol

IUPAC-Name

1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H22N4O5/c1-25-14-3-2-12(20(23)24)10-13(14)18-15(21)6-9-19-7-4-11(5-8-19)16(17)22/h2-3,10-11H,4-9H2,1H3,(H2,17,22)(H,18,21)

InChI-Schlüssel

ZOSZVHVALZVELM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC(CC2)C(=O)N

Kanonische SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2CCC(CC2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.